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Compound of Interest

Compound Name: cis-1-Ethyl-2-Methylcyclopentane

Cat. No.: B13779416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-
1-Ethyl-2-Methylcyclopentane, a saturated cyclic hydrocarbon. The information detailed

herein is essential for the structural elucidation and characterization of this compound, which is

of interest in various fields of chemical research and development. This document presents

available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due

to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR) data for

the cis isomer, predicted ¹H and ¹³C NMR data are provided to offer a complete spectroscopic

profile.

Spectroscopic Data Summary
The spectroscopic data for cis-1-Ethyl-2-Methylcyclopentane is summarized below. These

tables provide a quick reference for the key spectral features of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for cis-1-Ethyl-
2-Methylcyclopentane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.85 t 3H
-CH₂CH₃ (Ethyl

group)

~0.90 d 3H
-CHCH₃ (Methyl

group)

~1.10 - 1.80 m 10H
Cyclopentane ring

protons & -CH₂CH₃

Note: This data is predicted using computational methods and should be used as an

estimation. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for cis-1-Ethyl-
2-Methylcyclopentane

Chemical Shift (ppm) Assignment

~12 -CH₂CH₃ (Ethyl group)

~15 -CHCH₃ (Methyl group)

~22, ~30, ~33 Cyclopentane ring CH₂ carbons

~39 CH-CH₃ (Cyclopentane ring)

~45 CH-CH₂CH₃ (Cyclopentane ring)

~25 -CH₂CH₃ (Ethyl group)

Note: This data is predicted using computational methods and should be used as an

estimation. Experimental verification is recommended.

Table 3: Infrared (IR) Spectroscopy Data for cis-1-Ethyl-
2-Methylcyclopentane[1]
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Wavenumber (cm⁻¹) Intensity Assignment

2850-3000 Strong C-H stretch (alkane)

1450-1470 Medium CH₂ bend (scissoring)

1375-1385 Medium CH₃ bend (symmetrical)

Source: NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data for cis-1-Ethyl-2-
Methylcyclopentane[1]

m/z Relative Intensity (%) Assignment

112 ~10 M⁺ (Molecular ion)

97 ~30 [M - CH₃]⁺

83 ~100 [M - C₂H₅]⁺ (Base Peak)

69 ~40 [C₅H₉]⁺

55 ~50 [C₄H₇]⁺

41 ~60 [C₃H₅]⁺

Source: NIST WebBook.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are based on standard laboratory practices for the analysis of volatile organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
As experimental NMR data for cis-1-Ethyl-2-Methylcyclopentane is not readily available, the

presented ¹H and ¹³C NMR data were generated using computational chemistry software.
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Prediction Methodology: The molecular structure of cis-1-Ethyl-2-Methylcyclopentane was

first energy-minimized using a suitable force field (e.g., MMFF94). Subsequently, the ¹H and

¹³C NMR chemical shifts were calculated using a Density Functional Theory (DFT) method,

such as B3LYP with a 6-31G(d) basis set. The calculated shielding tensors were then

referenced against a standard (e.g., Tetramethylsilane - TMS) to obtain the final chemical

shifts.

Infrared (IR) Spectroscopy
The provided IR spectrum is a gas-phase spectrum obtained from the NIST Chemistry

WebBook.[1] A general protocol for acquiring a gas-phase IR spectrum of a volatile liquid like

cis-1-Ethyl-2-Methylcyclopentane is as follows:

Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas

cell with IR-transparent windows (e.g., KBr or NaCl). The cell is typically heated to ensure

complete vaporization of the sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The gas cell

containing the vaporized sample is then placed in the spectrometer's sample compartment,

and the sample spectrum is recorded. The final absorbance or transmittance spectrum is

obtained by ratioing the sample spectrum against the background spectrum.

Parameters: Typical parameters include a resolution of 4 cm⁻¹, and a number of scans (e.g.,

16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
The mass spectrum presented is an electron ionization (EI) spectrum from the NIST Chemistry

WebBook.[1] A standard protocol for EI-MS analysis of a volatile alkane is as follows:

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer's

ion source, typically via a gas chromatography (GC) system for separation and purification,

or directly through a heated inlet system.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺), which is a radical cation.

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation

into smaller, charged fragment ions and neutral radicals. The fragmentation pattern is

characteristic of the molecule's structure.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates

them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of cis-1-Ethyl-2-Methylcyclopentane.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of cis-
1-Ethyl-2-Methylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13779416#cis-1-ethyl-2-methylcyclopentane-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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